molecular formula C17H30N2O2 B6100468 N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

カタログ番号 B6100468
分子量: 294.4 g/mol
InChIキー: GETYAESCLBKKLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, also known as BCT-197, is a novel small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It is a potent and selective inhibitor of the NLRP3 inflammasome, which plays a key role in the regulation of the immune system. BCT-197 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for a range of inflammatory diseases.

作用機序

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide works by inhibiting the NLRP3 inflammasome, which is a key regulator of the immune system. The NLRP3 inflammasome is activated in response to a range of stimuli, including pathogens and damage-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which contribute to the development of inflammatory diseases. By inhibiting the NLRP3 inflammasome, this compound reduces the production of these cytokines and helps to alleviate inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and a decrease in the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases.

実験室実験の利点と制限

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to animals. In addition, this compound has a favorable safety profile, with no significant adverse effects reported in animal studies. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, the synthesis of this compound is complex, which may limit its availability for use in laboratory studies.

将来の方向性

There are several potential future directions for research on N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide. One area of focus is the development of this compound as a therapeutic agent for inflammatory diseases in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with gout and osteoarthritis. In addition, there is interest in exploring the potential of this compound for the treatment of other inflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another area of future research is the elucidation of the precise mechanism of action of this compound. This could help to identify new targets for the development of novel anti-inflammatory agents. Finally, there is interest in exploring the potential of this compound in combination with other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This could potentially enhance the efficacy of this compound and reduce the risk of side effects.

合成法

The synthesis of N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The exact details of the synthesis method are proprietary and have not been disclosed in the scientific literature.

科学的研究の応用

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. Preclinical studies have demonstrated that this compound is effective in the treatment of a range of inflammatory diseases, including gout, osteoarthritis, and Alzheimer's disease. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

特性

IUPAC Name

N-butyl-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-2-3-11-18-17(21)15-9-10-16(20)19(13-15)12-14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETYAESCLBKKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。